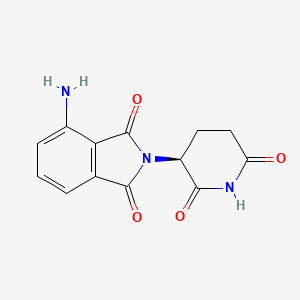

(S)-Pomalidomide

Description

Properties

IUPAC Name |

4-amino-2-[(3S)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSMNLNDYGZFPF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202271-89-4 | |

| Record name | Pomalidomide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POMALIDOMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EE4M42K6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stereospecific Synthesis of (S)-Pomalidomide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a potent immunomodulatory agent, is a third-generation IMiD® drug approved for the treatment of multiple myeloma. Its therapeutic efficacy is primarily attributed to the (S)-enantiomer, which exhibits greater pharmacological activity. This technical guide provides an in-depth overview of the stereospecific synthesis of (S)-Pomalidomide, detailing experimental methodologies and summarizing key quantitative data. Additionally, it elucidates the compound's mechanism of action through a detailed signaling pathway diagram.

Stereospecific Synthesis of this compound

The stereospecific synthesis of this compound is a multi-step process that requires careful control of chirality. The key challenge lies in the introduction and maintenance of the stereocenter at the 3-position of the piperidine-2,6-dione ring. Several strategies have been developed to achieve this, primarily focusing on the use of chiral starting materials or chiral resolution techniques. Below is a detailed description of a common synthetic approach.

Synthetic Strategy Overview

A prevalent strategy for the enantioselective synthesis of this compound involves the coupling of a chiral glutarimide (B196013) precursor, (S)-3-aminopiperidine-2,6-dione, with a suitably functionalized phthalic anhydride (B1165640) derivative. This approach is outlined in several patents and publications, ensuring the desired stereochemistry in the final product.

Key Experimental Protocols

Step 1: Synthesis of (S)-3-(benzyloxycarbonylamino)piperidine-2,6-dione

This initial step involves the protection of the amino group of L-glutamine, followed by cyclization to form the piperidine-2,6-dione ring system.

-

Materials: L-Glutamine, Benzyl (B1604629) chloroformate, Sodium bicarbonate, an appropriate solvent (e.g., a mixture of water and a suitable organic solvent like dioxane or THF), and reagents for cyclization (e.g., a carbodiimide (B86325) such as DCC or EDC, or conversion to an active ester followed by cyclization).

-

Procedure:

-

L-Glutamine is dissolved in an aqueous solution of sodium bicarbonate.

-

The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.

-

The reaction mixture is stirred for several hours at room temperature to ensure complete N-protection.

-

The N-Cbz-L-glutamine is then isolated and purified.

-

The protected amino acid is then subjected to cyclization. One common method involves the use of a dehydrating agent or conversion of the carboxylic acid to a more reactive species to facilitate intramolecular amide bond formation.

-

The resulting (S)-3-(benzyloxycarbonylamino)piperidine-2,6-dione is purified by recrystallization or chromatography.

-

Step 2: Deprotection to form (S)-3-aminopiperidine-2,6-dione hydrochloride

The benzyloxycarbonyl (Cbz) protecting group is removed to yield the key chiral intermediate.

-

Materials: (S)-3-(benzyloxycarbonylamino)piperidine-2,6-dione, Palladium on carbon (Pd/C) catalyst (typically 5-10%), Hydrogen gas, an appropriate solvent (e.g., ethanol (B145695) or methanol), and Hydrochloric acid.

-

Procedure:

-

The Cbz-protected compound is dissolved in the chosen solvent.

-

A catalytic amount of Pd/C is added to the solution.

-

The mixture is subjected to hydrogenation, typically using a balloon filled with hydrogen gas or a Parr hydrogenator, until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through Celite.

-

A solution of hydrochloric acid in the solvent is added to the filtrate to precipitate the hydrochloride salt of the amine.

-

The (S)-3-aminopiperidine-2,6-dione hydrochloride is collected by filtration and dried.

-

Step 3: Condensation with 4-nitrophthalic anhydride

The chiral amine is coupled with 4-nitrophthalic anhydride to form the isoindoline-1,3-dione core.

-

Materials: (S)-3-aminopiperidine-2,6-dione hydrochloride, 4-Nitrophthalic anhydride, a high-boiling polar aprotic solvent (e.g., dimethylformamide (DMF) or acetic acid), and a base (e.g., triethylamine (B128534) or sodium acetate) if starting from the hydrochloride salt.

-

Procedure:

-

(S)-3-aminopiperidine-2,6-dione hydrochloride and 4-nitrophthalic anhydride are suspended in the solvent.

-

A base is added to neutralize the hydrochloride and facilitate the reaction.

-

The reaction mixture is heated to a high temperature (e.g., 120-150 °C) for several hours.

-

Upon completion, the reaction mixture is cooled, and the product, (S)-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, is precipitated by the addition of water or another anti-solvent.

-

The solid product is collected by filtration and washed to remove impurities.

-

Step 4: Reduction of the nitro group

The final step is the reduction of the nitro group to the corresponding amine to yield this compound.

-

Materials: (S)-2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione, a reducing agent (e.g., Palladium on carbon with hydrogen gas, tin(II) chloride, or iron powder in acetic acid).

-

Procedure (using Pd/C and H₂):

-

The nitro-substituted compound is dissolved in a suitable solvent (e.g., DMF or a mixture of solvents).

-

A catalytic amount of Pd/C is added.

-

The mixture is hydrogenated until the starting material is consumed.

-

The catalyst is filtered off.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by recrystallization or chromatography to yield the final product.

-

Quantitative Data

The following table summarizes the reported quantitative data for the stereospecific synthesis of this compound. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Overall Yield | Purity (HPLC) | Reference |

| 5-Step Stereospecific Synthesis | Cyclic glutarimide derivative | This compound | 15% | 98.77% | [1][2] |

Mechanism of Action: Signaling Pathway

Pomalidomide exerts its therapeutic effects through a unique mechanism of action that involves the E3 ubiquitin ligase substrate receptor Cereblon (CRBN). By binding to CRBN, Pomalidomide modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors triggers a cascade of downstream effects that collectively contribute to the anti-myeloma activity of Pomalidomide.

Caption: Pomalidomide's mechanism of action.

Experimental Workflow for Synthesis

The following diagram illustrates a typical experimental workflow for the stereospecific synthesis of this compound.

Caption: Synthetic workflow for this compound.

Conclusion

The stereospecific synthesis of this compound is a critical process in ensuring the therapeutic efficacy and safety of this important anti-myeloma agent. The methodologies outlined in this guide, coupled with a detailed understanding of its mechanism of action, provide a solid foundation for researchers and drug development professionals working in the field of oncology and medicinal chemistry. Further optimization of synthetic routes to improve overall yield and reduce the number of steps remains an active area of research.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chiral Resolution of Pomalidomide (B1683931) Enantiomers

Pomalidomide, a potent second-generation immunomodulatory drug (IMiD), is a chiral molecule marketed as a racemic mixture of its (R) and (S)-enantiomers.[1][2][] Despite being administered as a racemate, the enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles.[1] This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of pomalidomide enantiomers, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Resolution Methodologies

The primary methods for the chiral separation of pomalidomide enantiomers are chromatographic and electrophoretic techniques. These methods leverage chiral stationary phases (CSPs) or chiral selectors in the mobile phase to differentiate between the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective method for the enantiomeric separation of pomalidomide. Polysaccharide-based CSPs are particularly successful in resolving the enantiomers.

A validated CSP-HPLC method for the quantification of pomalidomide enantiomers in human plasma has been established.[4][5][6]

-

Chromatographic System: Agilent Infinity 1260 with a dual pump isocratic system, autosampler, and Diode Array Detector (DAD).[2]

-

Chiral Stationary Phase: Daicel Chiralpack IA (4.6 x 250 mm, 5 µm).[4][5][6] This stationary phase is noted for its high retention, high resolution capacity, and reproducibility.[4][5][6]

-

Mobile Phase: A mixture of methanol (B129727) and glacial acetic acid (499.50 mL : 50 µL).[4][5]

-

Flow Rate: 0.8 mL/min.[7]

-

Injection Volume: 10 µL.[7]

-

Column Temperature: Ambient.[7]

| Parameter | Value | Reference |

| Retention Time (Enantiomer I) | 8.83 min | [4][5] |

| Retention Time (Enantiomer II) | 15.34 min | [4][5] |

| Linearity Range | 10–5,000 ng/mL | [4][5] |

Another study using an Ultisil Cellu-JR column reported retention times of 7.507 minutes for enantiomer-I and 8.943 minutes for enantiomer-II.[2][7]

Capillary Electrophoresis (CE)

Capillary zone electrophoresis has been successfully applied for the baseline separation of pomalidomide enantiomers.[8]

-

Chiral Selector: Carboxymethyl-β-cyclodextrin (CM-β-CD) was identified as the most effective chiral selector among seven different chargeable cyclodextrin (B1172386) derivatives.[8]

-

Background Electrolyte (BGE): 50 mM Tris-acetate buffer (pH 6.5) containing 15 mM CM-β-CD.[8]

-

Applied Voltage: +15 kV.[8]

-

Capillary Temperature: 20°C.[8]

| Parameter | Value | Reference |

| Resolution (Rs) | 4.87 | [8] |

Supercritical Fluid Chromatography (SFC)

SFC offers a rapid method for the chiral separation of pomalidomide.

-

Chiral Stationary Phase: CHIRALPAK® IA-U (50 mm X 3.0 mm I.D.).[9]

-

Mobile Phase: 50% Methanol in CO2.[9]

-

Flow Rate: 3 mL/min.[9]

This method achieves separation in less than one minute.[9]

Other Potential Resolution Methods

-

Diastereomeric Crystallization: This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties.[10] This is a common strategy for chiral resolution on an industrial scale.[10][11]

-

Enzymatic Resolution: Enzymes can selectively catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, lipases have been used for the kinetic resolution of a hydroxy-thalidomide metabolite.[12]

Biological Activity and Signaling Pathways

Pomalidomide's mechanism of action involves binding to the Cereblon (CRBN) protein, a component of an E3 ubiquitin ligase complex.[] This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent degradation of specific target proteins, including the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these proteins results in immunomodulatory and anti-proliferative effects.[] Pomalidomide's activity is implicated in several signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB.[13]

Pomalidomide Experimental Workflow

Caption: Workflow for the chiral resolution of pomalidomide.

Pomalidomide Signaling Pathway

Caption: Pomalidomide's mechanism of action via CRBN.

Conclusion

The chiral resolution of pomalidomide enantiomers is a critical aspect of its pharmaceutical development and analysis. Chiral HPLC, capillary electrophoresis, and SFC have been demonstrated as effective analytical techniques for this purpose. While preparative scale resolution methods like diastereomeric crystallization and enzymatic resolution are theoretically applicable, specific protocols for pomalidomide are not well-documented in the current scientific literature. The continued investigation into the distinct biological activities of the individual enantiomers will further underscore the importance of robust and efficient chiral separation methodologies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Simultaneous separation and quantification of pomalidomide chiral impurity using reversed phase–ultra-high-performance liquid chromatography method - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 4. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. A Validated Chiral Chromatography Method for Enantiomeric Separation of Pomalidomide in Human Plasma [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Chiral Separation of Uncharged Pomalidomide Enantiomers Using Carboxymethyl-β-Cyclodextrin: A Validated Capillary Electrophoretic Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chiraltech.com [chiraltech.com]

- 10. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 11. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]

- 13. Computational Analysis of Lenalidomide and Pomalidomide Enantiomers’ Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Pomalidomide's Cereblon-Mediated Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Pomalidomide, a potent immunomodulatory drug (IMiD), exerts its therapeutic effects through a novel mechanism of action centered on the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). This technical guide provides an in-depth exploration of the molecular interactions and downstream consequences of this compound's engagement with Cereblon. By acting as a "molecular glue," this compound facilitates the formation of a ternary complex between CRBN and specific neosubstrates, leading to their ubiquitination and subsequent proteasomal degradation.[1][2] This targeted protein degradation is the cornerstone of its anti-neoplastic and immunomodulatory activities, particularly in the treatment of multiple myeloma.[1][2] This document details the core mechanism, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows.

Introduction: The Role of Cereblon and the CRL4-CRBN E3 Ubiquitin Ligase Complex

Cereblon (CRBN) is a crucial component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1][3] This complex plays a vital role in cellular homeostasis by tagging specific proteins with ubiquitin, marking them for degradation by the 26S proteasome.[2][4] CRBN functions as the substrate receptor, determining the specificity of the E3 ligase.[3][5]

This compound and other IMiDs do not inhibit the CRL4-CRBN complex but rather modulate its function.[1] The binding of this compound to a specific pocket on CRBN alters its substrate-binding surface, enabling the recruitment of proteins not normally targeted by the native complex.[2] These newly recognized substrates are referred to as "neosubstrates."[2]

The Molecular Glue Mechanism: Formation of the Ternary Complex

The therapeutic efficacy of this compound is dependent on its ability to induce and stabilize a ternary complex consisting of the CRL4-CRBN E3 ligase, the drug itself, and a neosubstrate.[4] The glutarimide (B196013) moiety of this compound is essential for its interaction with the Cereblon binding pocket.[2]

The primary neosubstrates of this compound in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7] this compound binding to CRBN creates a composite interface that is recognized by a specific degron motif within Ikaros and Aiolos, leading to their high-affinity binding and subsequent ubiquitination.[6][7]

Ubiquitination and Proteasomal Degradation of Neosubstrates

Once the ternary complex is formed, the CRL4-CRBN E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate.[4] The formation of a polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2][4] The degradation of Ikaros and Aiolos is a concentration- and time-dependent process that can be blocked by proteasome inhibitors like MG-132.[8]

Downstream Signaling Pathways and Therapeutic Effects

The degradation of Ikaros and Aiolos, which are key transcriptional repressors, leads to a cascade of downstream effects that underpin the therapeutic activity of this compound.[6][7]

-

Downregulation of IRF4 and c-Myc: Ikaros and Aiolos are critical for the expression of Interferon Regulatory Factor 4 (IRF4), a master regulator of plasma cell survival.[9][10] The degradation of Ikaros and Aiolos leads to a significant reduction in IRF4 and its downstream target, the oncogene c-Myc.[9][10][11] The downregulation of IRF4 and c-Myc is a key driver of the anti-proliferative and pro-apoptotic effects of this compound in multiple myeloma cells.[10][12]

-

Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to T-cell co-stimulation and increased production of Interleukin-2 (IL-2).[6][7] This immunomodulatory effect contributes to the overall anti-tumor response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with Cereblon and the degradation of its neosubstrates.

| Compound | Assay Type | Target | Affinity (Kd/IC50) | Reference |

| This compound | Thermal Shift Assay | CRBN-DDB1 complex | ~3 µM (IC50) | [13] |

| This compound | Affinity Bead Competition | Endogenous CRBN (U266 cells) | ~2 µM (IC50) | [13] |

| This compound | Not Specified | CRBN | ~157 nM (Kd) | [14] |

| Neosubstrate | Cell Line | Compound | Degradation Parameter | Value | Reference |

| Aiolos (IKZF3) | T-cells | Pomalidomide (B1683931) (1 µM) | Time-dependent degradation | Significant reduction at 6h and 24h | [8] |

| Ikaros (IKZF1) | T-cells | Pomalidomide (1 µM) | Time-dependent degradation | Significant reduction at 6h and 24h | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for researchers aiming to study the mechanism of this compound.

Cereblon Binding Assays

a) Fluorescence Polarization (FP) Competitive Binding Assay [1]

-

Principle: This assay measures the displacement of a fluorescently labeled ligand from the CRBN-DDB1 complex by a test compound, resulting in a decrease in fluorescence polarization.

-

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide (B1683933) probe (e.g., Cy5-thalidomide)

-

This compound

-

Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl)

-

Black, low-binding 96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted compounds.

-

Add the fluorescently labeled thalidomide probe at a fixed concentration to all wells.

-

Add the CRBN-DDB1 complex to all wells except for the "no enzyme" controls.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the IC50 value by plotting the change in fluorescence polarization against the compound concentration.

-

b) Isothermal Titration Calorimetry (ITC) [1]

-

Principle: ITC directly measures the heat changes associated with the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

-

Materials:

-

Purified CRBN protein

-

This compound

-

ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

-

-

Procedure:

-

Prepare a solution of purified CRBN in the ITC buffer and load it into the sample cell of the calorimeter.

-

Prepare a solution of this compound in the same buffer and load it into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

Measure the heat released or absorbed after each injection to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation[6]

-

Principle: This technique is used to demonstrate the drug-dependent interaction between CRBN and its neosubstrates.

-

Materials:

-

HEK-293T cells

-

Expression vectors for Flag-tagged CRBN and HA-tagged Aiolos/Ikaros

-

This compound

-

Lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP40, with protease inhibitors)

-

Anti-Flag antibody conjugated to beads

-

Anti-HA antibody for Western blotting

-

-

Procedure:

-

Co-transfect HEK-293T cells with Flag-CRBN and HA-Aiolos/Ikaros expression vectors.

-

Treat the cells with this compound or DMSO (vehicle control) for a specified time.

-

Lyse the cells and pre-clear the lysate.

-

Incubate the lysate with anti-Flag antibody-conjugated beads to immunoprecipitate CRBN.

-

Wash the beads to remove non-specific binding.

-

Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-HA antibody to detect the co-precipitated Aiolos/Ikaros.

-

In-Cell Ubiquitination Assay[15]

-

Principle: This assay directly measures the ubiquitination of a target protein within a cellular context following treatment with a PROTAC or molecular glue.

-

Materials:

-

Cultured cells (e.g., multiple myeloma cell lines)

-

This compound

-

Proteasome inhibitor (e.g., MG-132)

-

Antibody against the neosubstrate (Ikaros or Aiolos) for immunoprecipitation

-

Anti-ubiquitin antibody for Western blotting

-

-

Procedure:

-

Treat cells with this compound in the presence or absence of a proteasome inhibitor for a few hours.

-

Lyse the cells and immunoprecipitate the target neosubstrate using a specific antibody.

-

Wash the immunoprecipitate to remove non-specific binders.

-

Elute the proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the presence of this compound and the proteasome inhibitor confirms target ubiquitination.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound signaling pathway.

Caption: Co-Immunoprecipitation workflow.

Caption: In-cell ubiquitination assay workflow.

Conclusion

This compound represents a paradigm-shifting therapeutic that leverages the cell's own protein degradation machinery to eliminate key drivers of malignancy. Its mechanism of action, centered on the molecular glue-mediated recruitment of neosubstrates to the CRL4-CRBN E3 ubiquitin ligase, has opened new avenues for targeted protein degradation in drug discovery. A thorough understanding of this intricate mechanism, supported by robust experimental validation, is essential for the development of next-generation therapies that harness this powerful approach. The protocols and data presented in this guide provide a framework for researchers to further investigate and exploit this fascinating area of chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]

- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CK1α and IRF4 are essential and independent effectors of immunomodulatory drugs in primary effusion lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a Molecular Glue: A Technical Guide to the Discovery and Development of Pomalidomide Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide (B1683931) stands as a pillar in the treatment of relapsed and refractory multiple myeloma (MM). As a third-generation immunomodulatory imide drug (IMiD), it represents a significant advancement over its predecessors, thalidomide (B1683933) and lenalidomide (B1683929), offering greater potency and a distinct clinical profile. The journey of pomalidomide and its analogs is a compelling narrative of rational drug design, serendipitous discovery, and a deepening understanding of fundamental cellular machinery.

This technical guide provides an in-depth exploration of the discovery and development of pomalidomide analogs. We will dissect their core mechanism of action as "molecular glues," detail the experimental protocols used to characterize them, present key quantitative data from seminal studies, and explore the structure-activity relationships (SAR) that guide the ongoing development of next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Pomalidomide and its analogs exert their therapeutic effects through a novel mechanism: they function as "molecular glues" that redirect the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This elegant hijacking of the cell's own protein disposal system is central to their anti-cancer activity.

The key steps are as follows:

-

Binding to Cereblon (CRBN): Pomalidomide binds to a specific pocket on CRBN, the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[1][3] This binding event induces a conformational change in the substrate-binding surface of CRBN.

-

Recruitment of Neosubstrates: The altered CRBN surface creates a new binding interface with high affinity for proteins that are not normally targeted by this E3 ligase. For pomalidomide, the most critical "neosubstrates" are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]

-

Ubiquitination and Degradation: The recruitment of Ikaros and Aiolos to the CRL4-CRBN complex brings them into close proximity with the ubiquitination machinery. This leads to their polyubiquitination, marking them for destruction by the 26S proteasome.[4][5]

The degradation of Ikaros and Aiolos, which are crucial for the survival and proliferation of myeloma cells, triggers a cascade of downstream anti-tumor effects:

-

Direct Anti-Myeloma Activity: Degradation of these transcription factors leads to cell cycle arrest and apoptosis (programmed cell death) in malignant plasma cells.[6]

-

Immunomodulatory Effects: In T cells, Ikaros and Aiolos act as repressors of Interleukin-2 (IL-2) production. Their degradation leads to enhanced T cell and Natural Killer (NK) cell activation and proliferation, boosting the immune system's ability to attack tumor cells.[6][7]

-

Anti-Angiogenic Properties: Pomalidomide inhibits the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis.

Pomalidomide-CRBN Signaling Cascade

Discovery and Development of Analogs: Structure-Activity Relationship (SAR)

The development of pomalidomide analogs has been driven by the need to improve potency, refine substrate specificity, and expand the therapeutic applications, most notably in the field of PROTACs. The core scaffold consists of a glutarimide (B196013) ring, essential for CRBN binding, and a phthalimide (B116566) ring, which can be modified to alter activity.

-

Glutarimide Moiety: This part of the molecule is crucial for insertion into the CRBN binding pocket. N-methylation of the glutarimide ring abrogates CRBN binding and biological activity, highlighting its importance.[8]

-

Phthalimide Moiety: Modifications on this ring significantly impact potency and have been a major focus of analog development. The addition of an amino group at the 4-position of thalidomide's phthaloyl ring was a key discovery that led to the increased potency of pomalidomide.[6] Further substitutions at this position are explored to modulate binding affinity and neosubstrate specificity.

-

PROTAC Development: Pomalidomide and its analogs have become indispensable as CRBN-recruiting ligands in the design of PROTACs.[9] In this context, a linker is typically attached to the phthalimide ring, connecting the pomalidomide moiety to a separate ligand that binds to a specific protein of interest, thereby targeting it for degradation.

Quantitative Data on Pomalidomide and Analog Activities

The following tables summarize key quantitative data for pomalidomide and related analogs, providing a comparative view of their biological activities.

Table 1: Cereblon (CRBN) Binding Affinity

| Compound | Assay Type | System | IC50 / Kᵢ / Kₑ | Reference |

| Pomalidomide | Competitive Binding | U266 Myeloma Cells | ~2 µM (IC50) | [3] |

| Pomalidomide | Competitive Titration | DDB1-CRBN Complex | 156.60 nM (Kᵢ) | |

| Lenalidomide | Competitive Binding | U266 Myeloma Cells | ~2 µM (IC50) | [3] |

| Lenalidomide | Competitive Titration | DDB1-CRBN Complex | 177.80 nM (Kᵢ) | |

| Thalidomide | Competitive Titration | DDB1-CRBN Complex | 249.20 nM (Kᵢ) | [10] |

| CC-220 | TR-FRET Binding | CRBN | 60 nM (IC50) | [8] |

| CC-885 | TR-FRET Binding | CRBN | < 1 nM (IC50) | [8] |

Table 2: Anti-Proliferative Activity in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | IC50 Value | Assay Duration | Reference |

| Pomalidomide | RPMI-8226 | 8 µM | 48h | [11] |

| Pomalidomide | OPM2 | 10 µM | 48h | [11] |

| Pomalidomide | U266 | 0.1 - 10 µM | Not Specified | [12] |

| Analog 17 | MM1S | 3568 nM | Not Specified | [13] |

| Analog 19 | MM1S | 128 nM | Not Specified | [13] |

| ARV-825 (PROTAC) | KMS11 | < 1 nM | 72h | [14] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the discovery and characterization of novel pomalidomide analogs. Below are methodologies for key assays.

Protocol 1: One-Pot Synthesis of Pomalidomide Analogs

This novel, efficient method avoids multiple purification steps common in traditional syntheses.[13]

Objective: To synthesize pomalidomide analogs rapidly from commercially available starting materials.

Materials:

-

N-α-(tert-butoxycarbonyl)-L-glutamine (Boc-Gln)

-

1,1'-Carbonyldiimidazole (CDI)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Appropriate aromatic anhydride (B1165640) (e.g., 3-nitrophthalic anhydride for pomalidomide synthesis)

-

Glacial Acetic Acid

-

For pomalidomide: Palladium on carbon (Pd/C), Hydrogen gas

Procedure:

-

Glutarimide Formation: To a solution of Boc-Gln in THF, add CDI and a catalytic amount of DMAP. Reflux the mixture until the reaction is complete (monitored by TLC/LC-MS).

-

Condensation: To the same reaction vessel, add the desired aromatic anhydride and glacial acetic acid. Continue to reflux until the condensation is complete.

-

Work-up: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can often be used directly or purified by simple precipitation/filtration. For pomalidomide (compound 13 in the reference), the yield was reported as 80% with no purification.[13]

-

Nitro Reduction (if applicable): For pomalidomide synthesis from 3-nitrophthalic anhydride, the resulting nitro-intermediate is dissolved in a suitable solvent (e.g., methanol/ethyl acetate) and subjected to hydrogenation using a Pd/C catalyst under a hydrogen atmosphere to yield the final amino-functionalized product.

Protocol 2: CRBN Competitive Binding Assay

This assay determines the ability of a test compound to compete with a known ligand for binding to CRBN.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for binding to the CRBN-DDB1 complex.

Materials:

-

Multiple myeloma cell line (e.g., U266)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Thalidomide-analog-conjugated affinity beads

-

Test compound and Pomalidomide (control) stock solutions in DMSO

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Western blotting equipment and reagents (anti-CRBN primary antibody, HRP-conjugated secondary antibody)

Procedure:

-

Prepare Cell Lysate: Culture and harvest U266 cells. Lyse the cells on ice and clarify the lysate by centrifugation.

-

Competitive Binding: Aliquot the cell lysate. Add serial dilutions of the test compound or pomalidomide to the aliquots and incubate for 1-2 hours at 4°C. A vehicle control (DMSO) should be included.

-

Pulldown: Add thalidomide-analog affinity beads to each sample and incubate for an additional 2-4 hours at 4°C to capture the CRBN-DDB1 complex.

-

Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binders. Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-CRBN antibody.

-

Data Analysis: Quantify the band intensities for CRBN in each lane. Plot the percentage of CRBN binding relative to the DMSO control against the log of the test compound concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 3: Ikaros/Aiolos Degradation Assay via Western Blot

This assay is the gold standard for confirming the mechanism of action of a pomalidomide analog.[4]

Objective: To measure the concentration-dependent degradation of Ikaros (IKZF1) and Aiolos (IKZF3) following treatment with a test compound.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound stock solution in DMSO

-

Western blotting equipment and reagents

-

Primary antibodies: anti-Ikaros (IKZF1), anti-Aiolos (IKZF3), and a loading control (e.g., anti-Actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

Procedure:

-

Cell Treatment: Seed MM.1S cells in a multi-well plate. Treat the cells with serial dilutions of the test compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a fixed time (e.g., 6 or 24 hours).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blot Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins, transfer to a membrane, and probe with primary antibodies against Ikaros, Aiolos, and the loading control.

-

Data Analysis: Quantify the band intensities for Ikaros and Aiolos, normalizing to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control for each concentration. Determine the DC50 (concentration at which 50% degradation occurs) from the dose-response curve.

General Workflow for Pomalidomide Analog Development

Conclusion and Future Directions

The discovery of pomalidomide's mechanism of action has fundamentally shifted our understanding of its therapeutic effects and has opened new avenues for drug development. The ability to chemically induce the degradation of previously "undruggable" targets by hijacking the CRBN E3 ligase has led to an explosion of research, particularly in the development of PROTACs.

Future research will continue to focus on:

-

Developing Novel Analogs: Synthesizing new analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Expanding the Scope of Degradable Proteins: Designing pomalidomide-based PROTACs and molecular glues to target other disease-causing proteins beyond Ikaros and Aiolos.

-

Overcoming Resistance: Investigating mechanisms of resistance to pomalidomide and developing strategies and next-generation analogs to overcome them.

The story of pomalidomide is a testament to the power of medicinal chemistry and chemical biology. The principles learned from its development will continue to guide the creation of innovative therapeutics for cancer and other debilitating diseases for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations | Haematologica [haematologica.org]

(S)-Pomalidomide: A Technical Guide to a Thalidomide Derivative's Core Mechanism and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Pomalidomide is a potent, third-generation immunomodulatory drug (IMiD) and a structural analog of thalidomide (B1683933). It has demonstrated significant therapeutic efficacy in the treatment of relapsed and refractory multiple myeloma, often in patients who have become resistant to other therapies, including its predecessors thalidomide and lenalidomide (B1683929).[1] Pomalidomide's mechanism of action is multifaceted, involving direct anti-proliferative and pro-apoptotic effects on tumor cells, as well as significant immunomodulatory activities that enhance the body's anti-tumor immune response.[2] Central to its function is its ability to act as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanism of Action: Cereblon-Mediated Protein Degradation

Pomalidomide (B1683931) exerts its therapeutic effects primarily by binding to the Cereblon (CRBN) protein, which is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[4] This binding event induces a conformational change in CRBN, creating a novel interface that facilitates the recruitment of neosubstrates—proteins not normally targeted by this E3 ligase. The primary neosubstrates of the pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6]

Upon recruitment to the CRL4-CRBN complex, Ikaros and Aiolos are polyubiquitinated, marking them for degradation by the 26S proteasome.[5][6] The degradation of these transcription factors is a critical event, leading to two major downstream consequences:

-

Direct Anti-Myeloma Effects: Ikaros and Aiolos are essential for the survival and proliferation of multiple myeloma cells. Their degradation leads to the downregulation of key myeloma survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in cell cycle arrest and apoptosis.[7]

-

Immunomodulatory Effects: In T-cells, Ikaros and Aiolos act as transcriptional repressors of interleukin-2 (B1167480) (IL-2). Their degradation alleviates this repression, leading to increased IL-2 production and subsequent T-cell proliferation and activation.[8] This enhanced T-cell activity, along with the activation of Natural Killer (NK) cells, contributes to a more robust anti-tumor immune response.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biochemical and clinical activity of this compound.

Table 1: Cereblon Binding Affinity and Ikaros/Aiolos Degradation

| Compound | Assay Type | Binding Affinity (IC50/Kd) | Cell Line | Neosubstrate Degradation (DC50) | Reference |

| This compound | Fluorescence Polarization | IC50: ~2 µM | U266 | Ikaros: ~0.1-1 µM | [10] |

| Fluorescence-based Thermal Shift | IC50: ~3 µM | Recombinant CRBN-DDB1 | Aiolos: ~0.1-1 µM | [11] | |

| Isothermal Titration Calorimetry | Kd: 12.5 µM | Recombinant CRBN | [12] | ||

| Lenalidomide | Fluorescence Polarization | IC50: ~2 µM | U266 | Ikaros: ~1-10 µM | [10] |

| Fluorescence-based Thermal Shift | IC50: ~3 µM | Recombinant CRBN-DDB1 | Aiolos: ~1-10 µM | [11] | |

| Thalidomide | Fluorescence-based Thermal Shift | IC50: ~30 µM | Recombinant CRBN-DDB1 | [11] |

Table 2: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (Phase III MM-003 Trial)

| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Pomalidomide + Low-Dose Dexamethasone | 31% | 4.0 months | 12.7 months | [1] |

| High-Dose Dexamethasone | 10% | 1.9 months | 8.1 months | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cereblon Binding Assay: Fluorescence Polarization

Objective: To determine the binding affinity of pomalidomide to Cereblon by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Recombinant human CRBN-DDB1 complex

-

Fluorescently labeled thalidomide probe (e.g., Bodipy-thalidomide)

-

This compound

-

Assay Buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20)

-

Black, low-binding 96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the diluted pomalidomide solutions.

-

Add the fluorescently labeled thalidomide probe to all wells at a fixed concentration (e.g., 10 nM).

-

Add the CRBN-DDB1 complex to all wells at a fixed concentration (e.g., 20 nM), except for the "no enzyme" controls.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the IC50 value by plotting the change in fluorescence polarization against the pomalidomide concentration and fitting the data to a sigmoidal dose-response curve.[13]

Ikaros/Aiolos Degradation Assay: Western Blot

Objective: To quantify the time- and concentration-dependent degradation of Ikaros and Aiolos in response to pomalidomide treatment.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S, U266)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 3, 6, 24 hours). Include a vehicle control (DMSO).

-

Harvest cells, wash with cold PBS, and lyse in cell lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the relative protein levels.[6]

Cell Viability Assay: MTT Assay

Objective: To assess the effect of pomalidomide on the viability of multiple myeloma cells.

Materials:

-

Multiple myeloma cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well.

-

Treat cells with a serial dilution of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[14]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram: Ikaros/Aiolos Degradation

Caption: Experimental workflow for Western Blot analysis.

Logical Relationship Diagram: IMiD Potency

Caption: Relative potency of immunomodulatory drugs.

References

- 1. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN | Semantic Scholar [semanticscholar.org]

- 9. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Structural Dance of a Potent Immunomodulator: An In-depth Technical Guide to the Structure-Activity Relationship of Pomalidomide

For Researchers, Scientists, and Drug Development Professionals

Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), stands as a cornerstone in the treatment of multiple myeloma. Its clinical efficacy is intricately linked to its chemical structure, which dictates its interaction with the E3 ubiquitin ligase Cereblon (CRBN) and the subsequent degradation of key cellular proteins. This technical guide delves into the core principles of pomalidomide's structure-activity relationship (SAR), providing a comprehensive overview of the molecular interactions, quantitative biological data, and detailed experimental methodologies crucial for researchers in the field of drug discovery and development.

The Molecular Architecture of Pomalidomide and its Significance

Pomalidomide is a chemical analog of thalidomide (B1683933), distinguished by an amino group at the 4-position of the phthalimide (B116566) ring.[1][2] This seemingly minor modification significantly enhances its biological activity. The pomalidomide molecule consists of two key heterocyclic ring systems: a phthalimide ring and a glutarimide (B196013) ring, connected by a chiral center.

The glutarimide ring is essential for binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3][4] The interaction occurs within a hydrophobic pocket on the surface of CRBN. The phthalimide ring , on the other hand, is crucial for recruiting neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4^CRBN^ complex.[1][5] The 4-amino group on the phthalimide ring of pomalidomide forms a critical hydrogen bond with the backbone of the neosubstrate, a feature absent in thalidomide and contributing to pomalidomide's enhanced potency.[6]

Quantitative Analysis of Pomalidomide's Biological Activity

The SAR of pomalidomide and its analogs is best understood through quantitative data that delineates their binding affinity to CRBN, their efficiency in degrading target proteins, and their functional consequences in cellular assays.

Cereblon Binding Affinity

The initial and critical step in pomalidomide's mechanism of action is its binding to CRBN. Various biophysical assays are employed to quantify this interaction, with IC50 values representing the concentration of the drug required to inhibit 50% of the binding of a fluorescent tracer to CRBN.

| Compound | Assay Type | IC50 (nM) | Reference |

| Pomalidomide | TR-FRET | 6.4 | [7] |

| Lenalidomide | TR-FRET | 8.9 | [8] |

| Thalidomide | TR-FRET | 347.2 | [8] |

| Pomalidomide | Fluorescence Polarization | 153.9 - 264.8 | [7][8] |

| Lenalidomide | Fluorescence Polarization | 268.6 - 296.9 | [8] |

Note: IC50 values can vary depending on the specific experimental conditions, including the fluorescent probe and protein constructs used.

Neosubstrate Degradation Potency

The binding of pomalidomide to CRBN induces a conformational change that creates a new binding surface for neosubstrates like IKZF1 and IKZF3. The efficiency of this induced degradation is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Pomalidomide | Aiolos (IKZF3) | 8.7 | >95 | MM.1S | [9] |

| 4-methyl-pomalidomide | Aiolos (IKZF3) | 120 | 85 | MM.1S | [9] |

| 4-fluoro-pomalidomide | Aiolos (IKZF3) | 1400 | 83 | MM.1S | [9] |

| Pomalidomide | IKZF1 | - | - | - | Data not consistently reported in a comparable format |

| Lenalidomide | IKZF1 | - | - | - | Data not consistently reported in a comparable format |

Note: This table highlights the critical role of the 4-amino group, as its replacement with methyl or fluoro groups significantly reduces degradation potency.

Functional Activity: Anti-proliferative and Immunomodulatory Effects

The degradation of IKZF1 and IKZF3 leads to downstream effects, including the inhibition of myeloma cell proliferation and the modulation of cytokine production. The anti-proliferative activity is typically measured by IC50 values in cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pomalidomide | RPMI-8226 | 8 | [10] |

| Pomalidomide | OPM2 | 10 | [10] |

| 4-methyl-pomalidomide | Namalwa | - | [11] |

| 4-chloro-pomalidomide | Namalwa | - | [11] |

Pomalidomide is also a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production from peripheral blood mononuclear cells (PBMCs), a key aspect of its immunomodulatory activity.[12][13]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in pomalidomide's action and the experimental approaches to study them is crucial for a comprehensive understanding.

Pomalidomide's Mechanism of Action: A Signaling Pathway

The binding of pomalidomide to CRBN initiates a cascade of events leading to the degradation of IKZF1 and IKZF3, which in turn affects downstream signaling pathways critical for myeloma cell survival and immune function.

Caption: Pomalidomide's mechanism of action.

Experimental Workflow for Structure-Activity Relationship Studies

A systematic approach is required to elucidate the SAR of pomalidomide analogs. This typically involves chemical synthesis followed by a cascade of in vitro and cell-based assays.

Caption: A typical workflow for SAR studies.

Detailed Experimental Protocols

To ensure reproducibility and accuracy in SAR studies, detailed and standardized experimental protocols are paramount.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for CRBN Binding

This assay is a highly sensitive method to quantify the binding of compounds to CRBN in a competitive format.

Materials:

-

Recombinant His-tagged CRBN/DDB1 complex

-

Terbium (Tb)-labeled anti-His antibody (Donor)

-

Fluorescently labeled thalidomide or pomalidomide analog (Tracer/Acceptor)

-

Pomalidomide (as a positive control)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)

-

384-well low-volume black plates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and pomalidomide control in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reagent Preparation: Prepare a master mix of the His-CRBN/DDB1 complex and the Tb-anti-His antibody in assay buffer. Prepare a separate solution of the fluorescent tracer in assay buffer.

-

Assay Plate Setup: Add the test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

-

Addition of CRBN/Antibody Mix: Add the CRBN/antibody master mix to all wells.

-

Addition of Tracer: Add the fluorescent tracer solution to all wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the plate on a TR-FRET plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). Plot the ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2][7][14]

Western Blot Analysis of IKZF1/IKZF3 Degradation

This technique is used to visualize and quantify the reduction in IKZF1 and IKZF3 protein levels following treatment with pomalidomide or its analogs.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

Pomalidomide and analog compounds

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-IKZF1, anti-IKZF3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed MM.1S cells at an appropriate density and treat with various concentrations of pomalidomide or its analogs for a specified time (e.g., 4-24 hours). Include a DMSO vehicle control.

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-IKZF1) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the IKZF1/IKZF3 band intensity to the loading control (β-actin) to determine the relative protein levels. Calculate DC50 and Dmax values by plotting the percentage of protein remaining against the log of the compound concentration.[4][15][16]

TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of TNF-α secreted by immune cells in response to stimulation and the inhibitory effect of pomalidomide.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Lipopolysaccharide (LPS) for stimulation

-

Pomalidomide and analog compounds

-

Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Isolate PBMCs and seed them in a 96-well plate. Pre-treat the cells with various concentrations of pomalidomide or its analogs for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA:

-

Coat the ELISA plate with the capture antibody.

-

Add the collected supernatants and TNF-α standards to the wells.

-

Add the detection antibody.

-

Add the enzyme-conjugated secondary antibody.

-

Add the substrate and stop the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample based on the standard curve. Determine the IC50 for TNF-α inhibition by plotting the percentage of inhibition against the log of the compound concentration.[6][8][12][17]

Conclusion

The structure-activity relationship of pomalidomide is a testament to the power of medicinal chemistry in optimizing drug efficacy. The 4-amino group on the phthalimide ring is a key determinant of its enhanced potency compared to its predecessors. A thorough understanding of the SAR, supported by robust quantitative data and well-defined experimental protocols, is essential for the rational design of next-generation CRBN-modulating agents with improved therapeutic profiles. This guide provides a foundational framework for researchers to explore and expand upon the intricate molecular dance between pomalidomide, Cereblon, and its neosubstrates, ultimately driving the development of more effective therapies for cancer and other diseases.

References

- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fn-test.com [fn-test.com]

- 9. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. novamedline.com [novamedline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mpbio.com [mpbio.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

(S)-Pomalidomide binding affinity to cereblon (CRBN)

An In-depth Technical Guide on the Binding Affinity of (S)-Pomalidomide to Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of this compound to its target protein, Cereblon (CRBN). Pomalidomide (B1683931) is a potent immunomodulatory drug (IMiD) that functions as a "molecular glue," redirecting the CRL4-CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of neo-substrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This targeted protein degradation is fundamental to its therapeutic efficacy in multiple myeloma and other hematological malignancies.[1] This guide details the quantitative binding data, experimental protocols for measuring these interactions, and the downstream signaling pathways.

Mechanism of Action: A Molecular Glue

Pomalidomide and its analogs bind to a specific pocket on Cereblon, which is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2] This binding event does not inhibit the ligase but rather modulates its substrate specificity.[2] By acting as a molecular glue, pomalidomide facilitates the recruitment of neo-substrates, which are not typically targeted by the native E3 ligase complex, leading to their polyubiquitination and degradation by the 26S proteasome.[1] The glutarimide (B196013) moiety of pomalidomide is crucial for its interaction with the Cereblon binding pocket.[1]

Quantitative Binding Affinity Data

The binding affinity of pomalidomide to CRBN has been determined by various biophysical and biochemical assays. The following table summarizes the quantitative data available in the literature. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the assay type and the protein construct used.

| Compound | Assay Type | Binding Constant | Organism/Construct |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~157 nM | Not Specified |

| Pomalidomide | Fluorescence-based thermal shift assay | IC50: ~3 µM | Recombinant human CRBN–DDB1 complex |

| Pomalidomide | Competitive Titration | Ki: 156.60 nM | Human DDB1-CRBN |

| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | Not Specified |

| Pomalidomide | Fluorescence Polarization (FP) | IC50: 153.9 nM | Human Cereblon/DDB1 complex |

| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | Not Specified |

| Pomalidomide | Competitive binding assay | IC50: ~2 µM | U266 myeloma extracts |

Experimental Protocols

Several biophysical techniques are commonly employed to quantify the binding affinity of small molecules like pomalidomide to proteins. Below are detailed methodologies for key assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[3]

Principle: A solution of the ligand (pomalidomide) is titrated into a solution containing the protein (purified CRBN). The heat released or absorbed upon each injection is measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters.[4]

Methodology:

-

Sample Preparation: Purified recombinant CRBN protein is extensively dialyzed against a suitable buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).[4] Pomalidomide is dissolved in the final dialysis buffer to minimize the heat of dilution effects.[4] Both solutions should be degassed before the experiment.[5]

-

ITC Experiment: The CRBN solution is loaded into the sample cell of the calorimeter, and the pomalidomide solution is loaded into the injection syringe.[4] A series of small, precisely measured injections of the ligand are made into the sample cell while the temperature is kept constant.[4] The heat change after each injection is recorded.[4]

-

Data Analysis: The heat of dilution is determined by injecting the ligand into the buffer alone and is subtracted from the experimental data.[4] The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (pomalidomide) to a ligand (CRBN) immobilized on a sensor surface in real-time.[4]

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.[4] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).[4]

Methodology:

-

Immobilization: Recombinant CRBN protein is immobilized onto a sensor chip surface (e.g., via amine coupling).[4]

-

Binding Analysis: A series of concentrations of pomalidomide in a suitable running buffer are flowed over the sensor chip surface.[4] The association of the analyte is monitored in real-time.[4] The surface is then washed with running buffer to monitor the dissociation of the analyte.[4]

-

Data Analysis: The resulting sensorgrams (response units versus time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.[4] The Kd is calculated from the ratio of the rate constants.[4]

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled CRBN ligand by a test compound.[2]

Principle: FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to another molecule.[4] A fluorescently labeled thalidomide (B1683933) probe will have a high polarization value when bound to the larger CRBN protein. Unlabeled pomalidomide will compete for binding, displacing the fluorescent probe and causing a decrease in fluorescence polarization.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of pomalidomide in an assay buffer (e.g., 25 mM Tris pH 8.0, 150 mM NaCl).[2]

-

Assay Plate Setup: In a 96-well plate, add the diluted pomalidomide solutions.[2] Add a fluorescently labeled thalidomide probe to all wells at a fixed concentration.[2] Add the CRBN-DDB1 complex to all wells except for the "no enzyme" controls.[2]

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light.[2] Measure the fluorescence polarization of each well using a microplate reader.[2]

-

Data Analysis: Calculate the IC50 value by plotting the change in fluorescence polarization against the compound concentration.[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway of pomalidomide-mediated protein degradation and a generalized experimental workflow for an ITC experiment.

Caption: Pomalidomide-mediated protein degradation pathway.

Caption: Generalized workflow for an ITC experiment.

Conclusion

This compound exhibits high-affinity binding to Cereblon, a critical interaction for its therapeutic mechanism of action.[1][2] The characterization of this binding affinity through various biophysical and biochemical assays is essential for the development of novel CRBN-targeting therapeutics, such as PROTACs.[2] The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers in the field of drug discovery and development to further explore and harness the potential of pomalidomide and its derivatives.

References

A Foundational Guide to the Immunomodulatory Mechanisms of Pomalidomide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pomalidomide (B1683931) is a third-generation immunomodulatory drug (IMiD), a class of therapeutics derived from thalidomide (B1683933), that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma (MM).[1][2][3] Unlike conventional cytotoxic agents, pomalidomide exerts its potent anti-tumor effects primarily through a sophisticated modulation of the patient's own immune system.[4][] Its pleiotropic mechanism of action involves direct tumoricidal activity, alteration of the tumor microenvironment, and, most critically, robust immunomodulation.[][6] This technical guide provides an in-depth exploration of the foundational studies that have elucidated pomalidomide's core immunomodulatory effects, focusing on its molecular targets, downstream signaling pathways, and the key experimental methodologies used to uncover them.

The Central Mechanism: Cereblon-Mediated Protein Degradation

The discovery of Cereblon (CRBN) as the direct molecular target of IMiDs was a pivotal moment in understanding their function.[7][8] Pomalidomide's immunomodulatory cascade is initiated by its binding to CRBN, a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[8][9][10]

This binding event does not inhibit the E3 ligase; instead, it allosterically modifies the substrate-binding pocket, inducing a high-affinity interaction with neosubstrates that are not typically targeted by the complex.[7][11] The primary neosubstrates responsible for pomalidomide's immunomodulatory and anti-myeloma effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][11][12][13]